4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester
Overview
Description
Mechanism of Action
are common in organic chemistry and biological materials, and they also have many industrial applications. They are characterized by a carbonyl adjacent to an ether linkage. They are versatile compounds for forming new bonds because the carbonyl is reactive and the adjacent ether is relatively unreactive .
In terms of biochemical pathways , esters can undergo hydrolysis under acidic or basic conditions. Under acidic conditions, the reaction is a nucleophilic acyl substitution, and under basic conditions, the reaction is a nucleophilic acyl addition .
The pharmacokinetics of esters can vary widely depending on their structure and the presence of other functional groups. Generally, esters are readily absorbed in the gastrointestinal tract, but their bioavailability can be influenced by factors such as their lipophilicity, the pH of the environment, and their susceptibility to enzymatic hydrolysis .
The result of action of an ester compound in a biological system can vary widely and depends on the specific compound and its targets. Some esters are used as prodrugs, where the ester group is cleaved in the body to release an active drug .
The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of enzymes that can hydrolyze esters can all impact the action of the ester .
Preparation Methods
The synthesis of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester involves several steps. One common synthetic route includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride, followed by esterification of the carboxylic acid group with methanol in the presence of a catalyst . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving drug development and metabolic pathways often utilizes this compound.
Industry: It is used in the production of various fine chemicals and intermediates.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyloxybenzeneacetic Acid: Lacks the methyl ester group, making it less reactive in esterification reactions.
tert-Butyldimethylsilyloxybenzeneacetic Acid Ethyl Ester: Similar in structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
tert-Butyldimethylsilyloxybenzeneacetic Acid Propyl Ester: Contains a propyl ester group, offering different physical and chemical properties compared to the methyl ester.
The uniqueness of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester lies in its specific combination of protecting group and ester functionality, making it highly versatile in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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